molecular formula C8H17NO2S B13638721 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide

3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13638721
M. Wt: 191.29 g/mol
InChI Key: QODRMDYLPGFPRH-UHFFFAOYSA-N
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Description

It is also referred to as Isobutylmethylthiophene sulfonamide. The compound has a molecular formula of C8H17NO2S and a molecular weight of 191.29 .

Preparation Methods

The synthesis of 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with isobutylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The compound can undergo substitution reactions where the isobutylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:

    Tetrahydrothiophene 1,1-dioxide: Lacks the isobutylamino group, leading to different chemical properties and applications.

    Isobutylamine: A simpler compound that lacks the thiophene ring structure.

    Sulfonamides: A broader class of compounds with similar sulfone groups but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

N-(2-methylpropyl)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C8H17NO2S/c1-7(2)5-9-8-3-4-12(10,11)6-8/h7-9H,3-6H2,1-2H3

InChI Key

QODRMDYLPGFPRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCS(=O)(=O)C1

Origin of Product

United States

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